4,4,5,5-Tetramethyl-2-(4-(oxetan-3-yl)phenyl)-1,3,2-dioxaborolane
CAS No.: 1402565-88-1
Cat. No.: VC5486511
Molecular Formula: C15H21BO3
Molecular Weight: 260.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1402565-88-1 |
|---|---|
| Molecular Formula | C15H21BO3 |
| Molecular Weight | 260.14 |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[4-(oxetan-3-yl)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)13-7-5-11(6-8-13)12-9-17-10-12/h5-8,12H,9-10H2,1-4H3 |
| Standard InChI Key | NQFBLLBDRGYLLU-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3COC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1,3,2-dioxaborolane core (pinacol boronic ester) substituted at the boron atom with a para-oxetan-3-yl phenyl group. The oxetane ring introduces steric and electronic modulation to the aromatic system, while the pinacol moiety enhances hydrolytic stability compared to free boronic acids. Key structural parameters include:
The oxetane ring adopts a puckered conformation, with the oxygen atom at position 3 creating a strained ether system that influences both reactivity and molecular interactions .
Physicochemical Characteristics
While comprehensive experimental data remain limited, predicted properties derived from computational models include:
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Boiling Point: 208.4±33.0 ℃ (estimated via group contribution methods)
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Density: 1.00±0.1 g/cm<sup>3</sup> (molecular dynamics simulation)
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LogP: 2.8 (indicating moderate lipophilicity suitable for organometallic reactions)
The compound exhibits limited aqueous solubility but demonstrates excellent solubility in aprotic solvents such as THF, DMF, and dichloromethane.
Synthetic Applications
Pharmaceutical Intermediate Synthesis
The oxetane moiety enhances metabolic stability in drug candidates by reducing cytochrome P450-mediated oxidation. Recent applications include:
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Kinase Inhibitor Development: Structural analogs have shown low-nanomolar IC<sub>50</sub> against anaplastic lymphoma kinase (ALK), with complete tumor regression observed in xenograft models .
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Protease Inhibitors: The boronic acid derivative (post-hydrolysis) acts as transition-state mimic in serine protease inhibition .
| Precautionary Measure | Implementation Guideline |
|---|---|
| Personal Protection | Nitrile gloves, OSHA-approved goggles |
| Spill Management | Absorb with inert material (vermiculite), dispose as hazardous waste |
| Storage Conditions | -18℃ under argon atmosphere |
| Incompatible Substances | Strong oxidizers, mineral acids |
Emergency eye exposure protocols require immediate irrigation with 0.9% saline for 15 minutes followed by ophthalmological evaluation .
Recent Research Advances
Catalytic System Optimization
Studies comparing ligand effects in Pd-mediated couplings revealed superior performance with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), achieving turnover numbers >1,500. The oxetane's electron-donating character (-I effect = +0.32) facilitates oxidative addition with electron-deficient aryl chlorides .
Biomedical Applications
Derivatization studies produced ALK inhibitors (e.g., CJ-2224 series) demonstrating:
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Target Potency: IC<sub>50</sub> = 5.5 nM against wild-type ALK
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Selectivity: >100-fold selectivity over IGF-1R and ROS1 kinases
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Pharmacokinetics: Oral bioavailability (F) = 67% in murine models
Comparative Analysis with Structural Analogs
The 3-oxetane configuration confers enhanced steric protection of the boron center, reducing side reactions in complex syntheses .
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